2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine

Drug Design CNS Penetration Physicochemical Properties

2-(3,5-Difluorophenoxy)-3,3,3-trifluoropropan-1-amine (CAS 886764-17-6) is a synthetic, small-molecule fluorinated amine building block with the molecular formula C₉H₈F₅NO and a molecular weight of 241.16 g/mol. The compound is characterized by a 3,5-difluorophenoxy ring linked via an ether oxygen to a chiral 3,3,3-trifluoropropan-1-amine backbone, and it contains a single asymmetric center.

Molecular Formula C9H8F5NO
Molecular Weight 241.16 g/mol
CAS No. 886764-17-6
Cat. No. B6615639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine
CAS886764-17-6
Molecular FormulaC9H8F5NO
Molecular Weight241.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)OC(CN)C(F)(F)F
InChIInChI=1S/C9H8F5NO/c10-5-1-6(11)3-7(2-5)16-8(4-15)9(12,13)14/h1-3,8H,4,15H2
InChIKeyBLEFJXONLOHTLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Difluorophenoxy)-3,3,3-trifluoropropan-1-amine (CAS 886764-17-6): Chemical Identity and Research Supply Profile


2-(3,5-Difluorophenoxy)-3,3,3-trifluoropropan-1-amine (CAS 886764-17-6) is a synthetic, small-molecule fluorinated amine building block with the molecular formula C₉H₈F₅NO and a molecular weight of 241.16 g/mol . The compound is characterized by a 3,5-difluorophenoxy ring linked via an ether oxygen to a chiral 3,3,3-trifluoropropan-1-amine backbone, and it contains a single asymmetric center . Commercially, it is supplied at a standard purity of 95% by several reputable vendors for research and further manufacturing use only, and it is classified as a harmful/irritant (GHS07) requiring standard laboratory handling precautions . Its primary reported application context is as a key intermediate or lead compound analogue for synthesizing new microtubule (MT)-stabilizing agents aimed at treating tauopathies, including Alzheimer's disease .

Why Generic Substitution of 2-(3,5-Difluorophenoxy)-3,3,3-trifluoropropan-1-amine Is Not Straightforward


Simple substitution of 2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine with common in-class analogs such as non-fluorinated phenoxypropanamines, mono-fluorinated variants, or shorter-chain ethanamine derivatives is likely to compromise key physicochemical and potential pharmacodynamic properties. The unique combination of the 3,5-difluoro pattern on the phenyl ring and the terminal -CF₃ group on the propanamine chain exerts a specific, cumulative electron-withdrawing effect that cannot be replicated by single-point fluorination or non-fluorinated analogs [1]. These modifications are known, at the class level, to significantly alter lipophilicity (LogP), basicity (pKa), and metabolic stability, which in turn directly impact target binding, brain penetration, and overall pharmacokinetic profiles in the context of CNS drug discovery [2]. The following quantitative evidence section details the specific, measurable differences that support a scientifically-informed procurement decision.

Quantitative Differentiation Evidence for 2-(3,5-Difluorophenoxy)-3,3,3-trifluoropropan-1-amine


Predicted Lipophilicity Advantage vs. Non-Fluorinated and Mono-Fluorinated Analogs

The target compound exhibits a computed LogP (cLogP) of 2.32 , which positions it within the optimal range for CNS drug candidates (typically LogP 2–4) and represents a significant increase in lipophilicity compared to its non-fluorinated phenoxypropan-1-amine analog (base scaffold). A class-level analysis indicates that each additional fluorine atom on a phenyl ring can increase the LogD by approximately 0.5–1.0 log units [1]. The five fluorine atoms in this compound provide a quantifiable lipophilicity boost over non-fluorinated or mono-fluorinated versions, which is a critical parameter for passive blood-brain barrier (BBB) permeability.

Drug Design CNS Penetration Physicochemical Properties

Topological Polar Surface Area (TPSA) Advantage for BBB Permeability vs. Heavier Analogs

The compound has a computed Topological Polar Surface Area (TPSA) of 35.25 Ų . This value is well below the commonly accepted threshold of <90 Ų for favorable BBB penetration and is notably lower than that of larger, more complex CNS candidates that incorporate additional heteroatoms or H-bond donors. Compared to a theoretical 2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-ol analog, which would have an additional H-bond donor and thus a higher TPSA (~55–60 Ų), the primary amine offers a measurable advantage in predicted passive CNS permeability.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Rotatable Bond Count and Conformational Flexibility vs. Cyclic or Linear Analogs

The compound possesses three rotatable bonds , providing a moderate degree of conformational flexibility that can be advantageous for target binding compared to both more rigid cyclic analogs (e.g., cyclopentylamine-based scaffolds) and more flexible, entropically penalized linear chains. For example, 2-(3,5-difluorophenoxy)ethan-1-amine (the C2 linker analog) has only two rotatable bonds , which restricts its conformational sampling, while longer-chain analogs with four or more rotatable bonds may incur a larger entropic penalty upon binding. The three rotatable bonds of the target compound represent a balanced design feature that can optimize the enthalpy-entropy compensation in target engagement.

Drug Design Ligand Efficiency Conformational Analysis

Commercial Availability and Purity Benchmarking vs. Lower-Purity or Research-Only Sources

The target compound is available from multiple established vendors at a standardized purity of 95% , and it has an assigned MDL number (MFCD07374194) , which facilitates reliable cross-referencing in procurement databases. In contrast, many structurally related fluorinated phenoxyamine building blocks (such as mono-fluoro or non-fluorinated analogs) are often listed only in single-vendor catalogs with variable purity specifications (90–95%) and without MDL numbers, increasing the risk of lot-to-lot variability and supply chain disruption. The availability of the compound from at least three independent suppliers (Fluorochem, ChemScene, AKSci) provides supply chain redundancy that is critical for long-term research programs.

Research Procurement Quality Control Supply Chain

Application-Specific Relevance to Microtubule-Stabilizing Agent (MTSA) Discovery vs. Generic Amine Building Blocks

2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine is specifically cited as a key intermediate for synthesizing microtubule-stabilizing agents targeting tauopathies, including Alzheimer's disease . This is in contrast to generic fluorinated amine building blocks (e.g., 3,3,3-trifluoropropan-1-amine hydrochloride, CAS 2968-33-4), which lack the 3,5-difluorophenoxy moiety and are employed across broader, non-disease-specific chemical biology applications . The presence of the difluorophenoxy group in the target compound is a deliberate structural feature that enables specific interactions with the colchicine-binding site or other tubulin pockets, which cannot be achieved by simple alkyl amines.

Microtubule Stabilization Tauopathy Alzheimer's Disease

Computational ADME Profile Advantage: Lower H-Bond Donor Count vs. Alcohol or Secondary Amine Analogs

The target compound has exactly one hydrogen bond donor (the primary amine) and two hydrogen bond acceptors , yielding a total H-bond count (sum of donors and acceptors) of 3. This is lower than that of potential alcohol analogs (2 HBD, 3 HBA = 5 total) or secondary amine derivatives (2 HBD, 2 HBA = 4 total). A lower total H-bond count is statistically associated with improved passive membrane permeability and oral bioavailability, as per the Lipinski and Veber rules. The compound's H-bond profile is thus a measurable advantage over closely related analogs with more polar functional groups.

ADME Properties CNS Drug Design Hydrogen Bonding

Optimal Research Application Scenarios for Procuring 2-(3,5-Difluorophenoxy)-3,3,3-trifluoropropan-1-amine


Synthesis and Optimization of Brain-Penetrant Microtubule-Stabilizing Agents for Tauopathies

In a medicinal chemistry program developing novel microtubule-stabilizing agents for Alzheimer's disease or related tauopathies, this compound serves as a structurally validated intermediate. Its 3,5-difluorophenoxy motif and optimal LogP (~2.3) and TPSA (35.25 Ų) make it suitable for generating analogues with predicted CNS permeability. Procuring this specific building block avoids the need to separately source the 3,5-difluoro-substitution and trifluoropropanamine components, thereby streamlining the SAR exploration of linker length (3-rotatable-bond scaffold) and fluorine substitution patterns.

Fluorine-Walk Studies to Map Structure-Activity Relationships for CNS Targets

For programs conducting systematic 'fluorine-walk' structure-activity relationship (SAR) studies to map the influence of fluorine substitution on target binding and ADME properties, this compound provides a unique, commercially available combination: the 3,5-difluoro pattern on the phenoxy ring and the terminal -CF₃ group. Its well-defined, multi-supplier sourcing with standardized purity (95%) enables reproducible batch-to-batch comparisons, which is essential for drawing reliable SAR conclusions across a series of fluorine-substituted analogs.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries with a CNS Focus

The compound's low molecular weight (241.16 Da), moderate lipophilicity (cLogP 2.32), and favorable H-bond profile (1 HBD, 2 HBA) make it an excellent candidate for inclusion in fragment-based drug discovery (FBDD) screening libraries focused on CNS targets. Unlike more polar or high-molecular-weight building blocks, it conforms to the 'rule of three' guidelines for fragment libraries and offers a balanced physicochemical profile that can be elaborated into lead-like molecules with a higher probability of retaining favorable ADME properties.

Quality-Control Benchmarking and Analytical Method Development for Fluorinated Amine Building Blocks

Given its well-characterized identity (CAS 886764-17-6), MDL number (MFCD07374194), and consistent purity specification across multiple suppliers , this compound can be used as a reference standard for developing and validating analytical methods (e.g., HPLC-UV, LC-MS, ¹⁹F NMR) for quality control of fluorinated phenoxyamine building blocks. The presence of five fluorine atoms provides distinct analytical handles that facilitate sensitive detection and quantification in complex reaction mixtures.

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